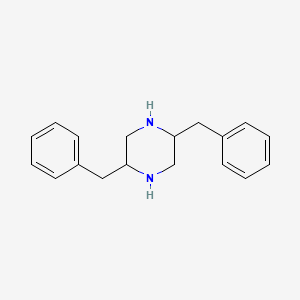

2,5-二苄基哌嗪

描述

2,5-Dibenzylpiperazine is a piperazine derivative . It is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP) .

Molecular Structure Analysis

The molecular formula of 2,5-Dibenzylpiperazine is C18H22N2 . The InChI code is 1S/C18H22N2/c1-3-7-15 (8-4-1)11-17-13-20-18 (14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 . The molecular weight is 266.4 g/mol .Physical And Chemical Properties Analysis

The physical form of 2,5-Dibenzylpiperazine is oil . It has a molecular weight of 266.4 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 4 .科学研究应用

癌细胞中的细胞抑制活性

研究探索了衍生自 2,5-二苄基哌嗪的化合物在癌症治疗中的应用。一项研究鉴定了 2,5-二苄基哌嗪的衍生物,这些衍生物对人类癌细胞,特别是胶质母细胞瘤和非小细胞肺癌表现出细胞抑制作用。这些化合物抑制了癌细胞中的有丝分裂速率,为抗癌细胞抑制化合物提供了潜在的新支架 (Eamvijarn 等人,2012)。

抗增殖特性

另一项研究评估了哌嗪衍生物(包括与 2,5-二苄基哌嗪相关的衍生物)对人慢性粒细胞白血病细胞的抗增殖作用。研究表明,其中一些衍生物抑制了细胞增殖并诱导了红系分化,表明了潜在的治疗应用 (Saab 等人,2013)。

合成和结构研究

2,5-二苄基哌嗪衍生物的合成和结构一直是探索其潜在应用的研究课题。研究详细介绍了这些衍生物的合成过程和结构表征,这对于理解它们在制药和生化应用中的潜在用途至关重要 (Marcuccio & Elix,1985)。

生物学和生物活性特性

对二酮哌嗪(包括 2,5-二苄基哌嗪衍生物)的研究突出了它们多样化的生物活性。这些活性范围从抗菌和抗真菌到神经保护和抗炎作用。这些化合物的刚性结构和不同的侧链有助于它们的药用应用 (Martins & Carvalho,2007)。

海洋衍生的二酮哌嗪衍生物

对海洋生物的研究导致了具有潜在药理应用的新型 2,5-二酮哌嗪衍生物的发现。已发现这些化合物表现出各种生物学特性,包括抗病毒活性,突出了海洋生物多样性作为新型生物活性化合物来源的丰富性 (Wang 等人,2013)。

作用机制

DBZP, mCPP, and TFMPP were tested in parallel in mice in locomotor activity and conditioned place preference assays, and in a drug discrimination assay with rats trained to discriminate either methamphetamine, cocaine, MDMA, or DOM . DBZP substituted fully for methamphetamine, produced subthreshold drug-appropriate responding for cocaine and MDMA, and failed to substitute for DOM .

属性

IUPAC Name |

2,5-dibenzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXGSQZAQYQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

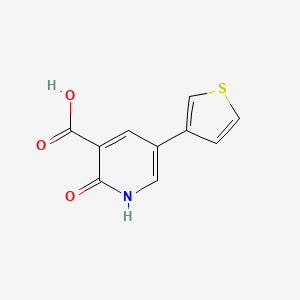

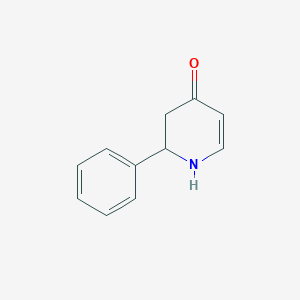

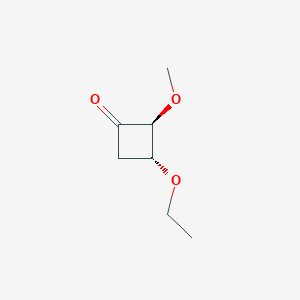

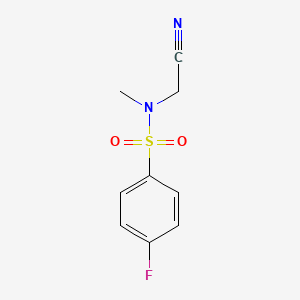

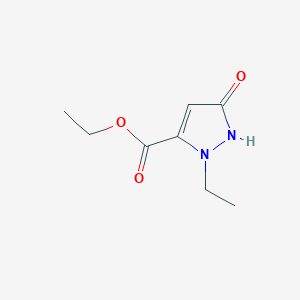

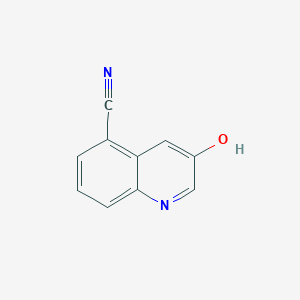

Feasible Synthetic Routes

Q & A

Q1: How do N,N'-substituents influence the photo-oxidation of 2,5-dibenzylpiperazine-3,6-diones?

A1: Research suggests that the type of N,N'-substituent significantly impacts the FeCl3-catalyzed photo-oxidation of 2,5-dibenzylpiperazine-3,6-diones []. For instance, while the N,N'-dimethyl derivative yields N,N′-dimethyl-2-benzylpiperazine-3,5,6-trione upon photo-oxidation, the N,N′-diacetyl derivative remains unreactive under similar conditions []. This highlights the importance of substituents in dictating the reactivity of these compounds towards photo-oxidation.

Q2: Are there natural products that contain the 2,5-dibenzylpiperazine scaffold?

A3: Yes, research has identified a family of naturally occurring 2,5-dibenzylpiperazines produced by the fungus Aspergillus hancockii []. These compounds, termed hancockiamides, are formed through a unique biosynthetic pathway involving a single-module nonribosomal peptide synthetase (NRPS) []. This discovery highlights the presence and potential biological relevance of the 2,5-dibenzylpiperazine scaffold in nature.

Q3: What are the potential applications of 2,5-dibenzylpiperazine derivatives in medicinal chemistry?

A4: While the provided research focuses primarily on synthesis and characterization, a study demonstrated the in vitro cytostatic activity of a 1,4-diacetyl-2,5-dibenzylpiperazine derivative isolated from the fungus Neosartorya pseudofischeri []. This compound exhibited promising growth inhibitory activity against several cancer cell lines [], suggesting that 2,5-dibenzylpiperazine derivatives warrant further investigation as potential anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3377172.png)